Methyl 4-acryloyl-benzoate

Descripción general

Descripción

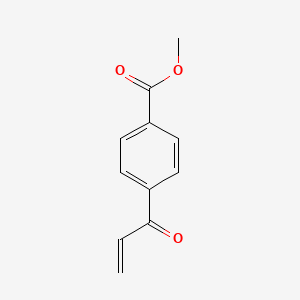

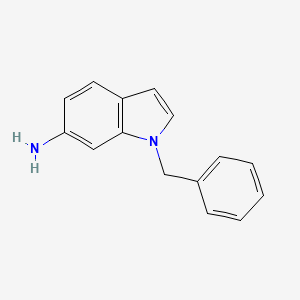

Methyl 4-acryloyl-benzoate is an organic compound with the molecular formula C11H10O3 . It is also known by its synonyms, methyl 4-acryloylbenzoate and 4-Acryloyl-benzoic acid methyl ester .

Synthesis Analysis

The synthesis of Methyl 4-acryloyl-benzoate has been described in the literature. For instance, a convergent synthetic process was adopted to prepare the methyl 4- (2- ( (4-morpholinophenyl)amino)pyrimidin-4-yl) benzoate intermediate, by cyclization of 1- (4-morpholinophenyl)guanidine and methyl 4- (3- (dimethylamino)acryloyl)benzoate in high yield and mild conditions .Molecular Structure Analysis

The molecular structure of Methyl 4-acryloyl-benzoate consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The exact mass is 190.06300 .Aplicaciones Científicas De Investigación

- Effectiveness : Since 2016, numerous studies have demonstrated that methyl benzoate effectively controls a wide range of agricultural, stored product, and urban insect pests .

- Effects on Apple Quality : Research indicates that it can effectively manage pests while minimizing negative impacts on apple quality .

Botanical Insecticide

Post-Harvest Pest Control

Polymerization and Material Science

Direcciones Futuras

While specific future directions for Methyl 4-acryloyl-benzoate are not mentioned, it’s worth noting that similar compounds, like Methyl benzoate, are being explored as environmentally safe insecticides . This suggests potential future directions for the use of Methyl 4-acryloyl-benzoate in similar applications.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as benzophenone, indole, and benzimidazole moieties, have been important frameworks in the discovery of innovative drugs . These compounds have shown antimicrobial activity, suggesting that they may target key functional proteins in bacterial cell division .

Mode of Action

It is known that similar compounds exert their effects through various modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

Biochemical Pathways

It is known that similar compounds, such as methyl benzoate, are involved in the biosynthesis of floral scent in plants . The enzymes HcBSMT1 and HcBSMT2 have been shown to catalyze the methylation of benzoic acid and salicylic acid to form methyl benzoate and methyl salicylate, respectively .

Pharmacokinetics

Studies on similar compounds, such as methyl 3,4-dihydroxybenzoate (mdhb), have shown that these compounds exhibit fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of MDHB was found to be 23% . MDHB was also found to rapidly distribute to each tissue without long-term accumulation .

Result of Action

It is known that similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of bacteria .

Action Environment

The action of Methyl 4-acryloyl-benzoate may be influenced by various environmental factors. For instance, similar compounds, such as methyl benzoate, have been found to be effective pesticides against a range of different agricultural, stored product, and urban insect pests . Therefore, the action, efficacy, and stability of Methyl 4-acryloyl-benzoate may vary depending on the specific environmental conditions.

Propiedades

IUPAC Name |

methyl 4-prop-2-enoylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h3-7H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVDNYRRLOHNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-acryloyl-benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-Methylpyrrolidin-2-yl)methoxy]aniline](/img/structure/B3111952.png)

![Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate](/img/structure/B3111964.png)

![8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3111966.png)

![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B3111976.png)

![[3-(Benzyloxy)-5-chlorophenyl]methanamine](/img/structure/B3112048.png)

![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B3112064.png)